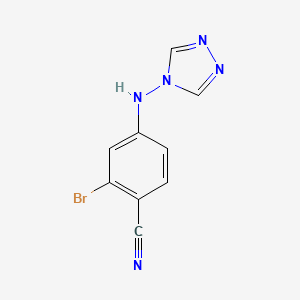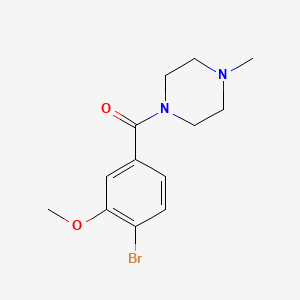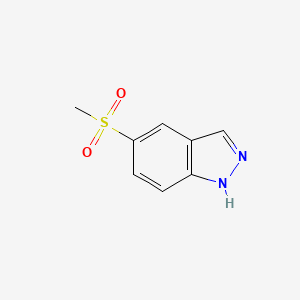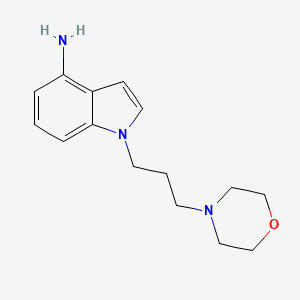
4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile
Descripción general
Descripción
“4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile” is a chemical compound that has been mentioned in the context of coordination polymers and anticancer agents . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile”, has been reported in the literature . These compounds were synthesized under solvothermal conditions by the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane (L) and varied metal salts .Molecular Structure Analysis
The molecular structure of “4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile” and its derivatives has been determined by single X-ray crystal diffraction . The structures were further characterized by elemental analysis, IR, TGA, and PXRD .Aplicaciones Científicas De Investigación
Glycine Transporter Inhibitors
Researchers have optimized 4H-1,2,4-triazole derivatives to enhance their selectivity and activity as glycine transporter 1 (GlyT1) inhibitors. This optimization led to the discovery of compounds with significant selectivity for GlyT1, demonstrating potential therapeutic applications in neurological disorders (Sugane et al., 2013).
Synthesis of Highly Functionalized Compounds
The synthesis of 4-bromo-1,2-dihydroisoquinolines from related triazole compounds has been achieved through rhodium-catalyzed reactions. These compounds serve as intermediates for further chemical transformations, offering a pathway to synthesize a wide range of brominated organic compounds (He et al., 2016).
Antimicrobial Agents
A novel series of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and related derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising results against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Molecular Modeling and Pharmacological Evaluation
Research involving the synthesis and evaluation of novel benzimidazole-containing heterocyclic compounds has provided insights into their antimicrobial and antiviral activities. Molecular modeling techniques have been employed to predict potential biological targets, furthering our understanding of the mechanism of action of these compounds (Bassyouni et al., 2012).
Quantum Chemical Studies
Investigations into the electronic and structural properties of related benzonitrile derivatives have been conducted using quantum chemical methods. These studies provide valuable insights into the molecular interactions and properties of these compounds, which are crucial for designing materials with desired electronic and photophysical characteristics (Sheela et al., 2014).
Direcciones Futuras
The future directions of research on “4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile” could involve further exploration of its potential applications in various fields such as life sciences, environmental areas, medicinal science, and the nuclear industry . Its use in the synthesis of coordination polymers and as an anticancer agent suggests promising avenues for future research .
Propiedades
IUPAC Name |
2-bromo-4-(1,2,4-triazol-4-ylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN5/c10-9-3-8(2-1-7(9)4-11)14-15-5-12-13-6-15/h1-3,5-6,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXCYDXALBMRMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN2C=NN=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403277.png)


![7-Bromo-2-methoxythieno[3,2-D]pyrimidine](/img/structure/B1403282.png)



![(2R)-2-[[4-(Trifluoromethyl)phenyl]methyl]butanoic acid](/img/structure/B1403290.png)


![3-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1403295.png)

